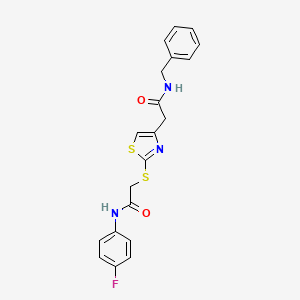
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18FN3O2S2 and its molecular weight is 415.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-benzyl-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications, particularly in the field of oncology and as a therapeutic agent against various diseases. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and the results from recent studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a benzyl group, and a 4-fluorophenyl moiety. The synthesis of this compound typically involves multi-step procedures that may include the formation of thiazole derivatives followed by acylation reactions. The general synthetic pathway can be summarized as follows:
- Formation of Thiazole Ring : The thiazole core is synthesized through condensation reactions involving thiourea and appropriate carbonyl compounds.
- Benzyl Substitution : Benzyl groups are introduced via nucleophilic substitution methods.
- Final Acetylation : The final step involves acetylation to yield this compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A study demonstrated that thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 1 | U-937 (Leukemia) | < 1.98 | |
| 2 | SK-MEL-1 (Melanoma) | < 1.61 | |
| N-benzyl derivative | Various | TBD | Current Study |
The proposed mechanism of action for N-benzyl derivatives involves induction of apoptosis in cancer cells through disruption of tubulin polymerization and inhibition of cyclin-dependent kinases (CDKs) . Molecular dynamics simulations suggest that these compounds interact with target proteins primarily through hydrophobic contacts, enhancing their binding affinity and efficacy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of N-benzyl derivatives. Key findings include:
- Thiazole Ring Importance : The presence of the thiazole ring is essential for maintaining cytotoxic activity.
- Substituent Effects : Electron-donating groups on the phenyl ring significantly enhance activity, while electron-withdrawing groups reduce it .
- Benzyl Group Influence : Variations in the benzyl substituent can modulate the compound's lipophilicity and overall biological activity.
Case Studies
A recent case study evaluated a series of thiazole-based compounds, including N-benzyl derivatives, against multiple cancer cell lines. The results indicated that modifications to the thiazole structure could lead to enhanced antiproliferative effects, suggesting a promising avenue for drug development targeting specific cancer types .
Propiedades
IUPAC Name |
N-benzyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2S2/c21-15-6-8-16(9-7-15)23-19(26)13-28-20-24-17(12-27-20)10-18(25)22-11-14-4-2-1-3-5-14/h1-9,12H,10-11,13H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGVTKFAEGQPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














